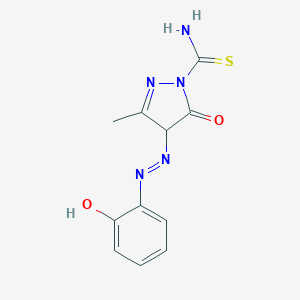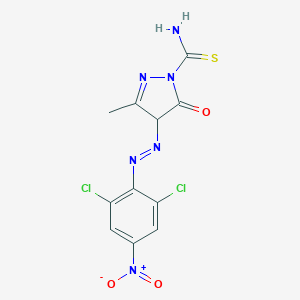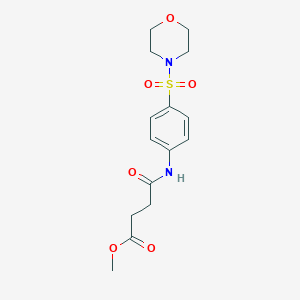![molecular formula C20H20N6O8 B465018 4-nitro-N'-[6-(2-{4-nitrobenzoyl}hydrazino)-6-oxohexanoyl]benzohydrazide](/img/structure/B465018.png)
4-nitro-N'-[6-(2-{4-nitrobenzoyl}hydrazino)-6-oxohexanoyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’~1~,N’~6~-bis[(4-nitrophenyl)carbonyl]hexanedihydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of two 4-nitrophenyl groups attached to a hexanedihydrazide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~,N’~6~-bis[(4-nitrophenyl)carbonyl]hexanedihydrazide typically involves the reaction of hexanedihydrazide with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of N’~1~,N’~6~-bis[(4-nitrophenyl)carbonyl]hexanedihydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
N’~1~,N’~6~-bis[(4-nitrophenyl)carbonyl]hexanedihydrazide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under appropriate conditions.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N’~1~,N’~6~-bis[(4-nitrophenyl)carbonyl]hexanedihydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of N’~1~,N’~6~-bis[(4-nitrophenyl)carbonyl]hexanedihydrazide involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The compound can also act as a precursor for the synthesis of other bioactive molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N’~1~,N’~6~-bis[(4-chlorophenyl)carbonyl]hexanedihydrazide
- N’~1~,N’~6~-bis[(4-methoxyphenyl)carbonyl]hexanedihydrazide
- N’~1~,N’~6~-bis[(4-ethoxyphenyl)carbonyl]hexanedihydrazide
Uniqueness
N’~1~,N’~6~-bis[(4-nitrophenyl)carbonyl]hexanedihydrazide is unique due to the presence of nitro groups, which impart distinct chemical reactivity and biological activity. The nitro groups can participate in various chemical reactions, making this compound versatile for different applications.
Propiedades
Fórmula molecular |
C20H20N6O8 |
|---|---|
Peso molecular |
472.4g/mol |
Nombre IUPAC |
1-N',6-N'-bis(4-nitrobenzoyl)hexanedihydrazide |
InChI |
InChI=1S/C20H20N6O8/c27-17(21-23-19(29)13-5-9-15(10-6-13)25(31)32)3-1-2-4-18(28)22-24-20(30)14-7-11-16(12-8-14)26(33)34/h5-12H,1-4H2,(H,21,27)(H,22,28)(H,23,29)(H,24,30) |
Clave InChI |
IHXVUFACHVSQHG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)NNC(=O)CCCCC(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-hydroxyphenyl)diazenyl]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464947.png)


![3-(4-fluorophenyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide](/img/structure/B464960.png)
![N-[(4-acetylphenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B464961.png)
![3-(2-furyl)-N-[(4-methyl-1-piperazinyl)carbothioyl]acrylamide](/img/structure/B464963.png)
![3-CHLORO-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]BENZOHYDRAZIDE](/img/structure/B464983.png)

![4-[(4-ethoxyphenyl)hydrazono]-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B464993.png)
![(4E)-4-[2-(2,5-DICHLOROPHENYL)HYDRAZIN-1-YLIDENE]-5-OXO-3-PHENYL-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE](/img/structure/B464994.png)
![(4E)-3-(4-NITROPHENYL)-5-OXO-4-[2-(2,4,6-TRIBROMOPHENYL)HYDRAZIN-1-YLIDENE]-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE](/img/structure/B464999.png)
![4-[(4-acetylphenyl)hydrazono]-3-{4-nitrophenyl}-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465001.png)
![(4E)-4-[2-(2-CYANOPHENYL)HYDRAZIN-1-YLIDENE]-3-(4-NITROPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOLE-1-CARBOTHIOAMIDE](/img/structure/B465002.png)
![(4E)-4-[2-(4-ethoxyphenyl)hydrazinylidene]-3-(4-nitrophenyl)-5-oxo-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B465004.png)
